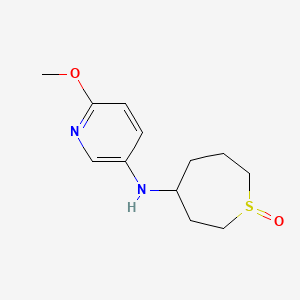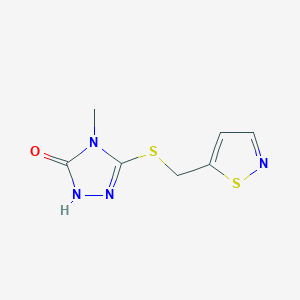![molecular formula C10H10F3N3OS B6983806 2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B6983806.png)
2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol is a complex organic compound that features a thiazole ring and a pyrazole ring, both of which are known for their significant biological activities. The presence of trifluoromethyl and ethanol groups further enhances its chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol typically involves multi-step reactions starting from readily available precursors One common method involves the formation of the thiazole ring through the cyclization of appropriate thioamides and α-haloketones The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature and pressure control to facilitate the reactions efficiently. The process may also involve purification steps like recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield 2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetaldehyde or 2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetic acid.
Applications De Recherche Scientifique
2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial, anti-inflammatory, and anticancer agents.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The ethanol group can form hydrogen bonds, stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[1-(1,2-Thiazol-5-ylmethyl)-3-methylpyrazol-4-yl]ethanol: Similar structure but lacks the trifluoromethyl group.
2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]methanol: Similar structure but with a methanol group instead of ethanol.
2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]propane: Similar structure but with a propane group instead of ethanol.
Uniqueness
The presence of both thiazole and pyrazole rings, along with the trifluoromethyl and ethanol groups, makes 2-[1-(1,2-Thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol unique. These functional groups contribute to its diverse chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
2-[1-(1,2-thiazol-5-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3OS/c11-10(12,13)9-7(2-4-17)5-16(15-9)6-8-1-3-14-18-8/h1,3,5,17H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCQQEWBVISMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)CN2C=C(C(=N2)C(F)(F)F)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl N-methyl-N-[[4-[(3-propan-2-yloxyazetidine-1-carbonyl)amino]phenyl]methyl]carbamate](/img/structure/B6983732.png)
![1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-thiophen-3-ylurea](/img/structure/B6983747.png)
![3-Ethyl-1-methyl-4-[(3-propan-2-yloxyazetidin-1-yl)methyl]pyrazole](/img/structure/B6983750.png)
![2-[(3-propan-2-yloxyazetidin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B6983757.png)
![Ethyl 5-[(3-propan-2-yloxyazetidin-1-yl)methyl]furan-2-carboxylate](/img/structure/B6983768.png)
![1-(1-Spiro[2.2]pentan-2-ylethylamino)cyclopropane-1-carboxamide](/img/structure/B6983771.png)
![2-Fluoro-4-[[(2-hydroxy-3-morpholin-4-ylpropyl)-methylamino]methyl]phenol](/img/structure/B6983776.png)


![tert-butyl N-[1-[1-[(3-methyl-1,2-oxazol-5-yl)methylamino]ethyl]cyclopropyl]carbamate](/img/structure/B6983803.png)
![5-Methyl-2-[(1-methylsulfonylazetidin-3-yl)methoxy]pyridine](/img/structure/B6983809.png)
![3-Methyl-1-[(1-methylsulfonylazetidin-3-yl)methyl]-5-nitroindazole](/img/structure/B6983813.png)
![1-[(3-Methoxyspiro[3.3]heptan-1-yl)amino]cyclopropane-1-carboxamide](/img/structure/B6983818.png)

